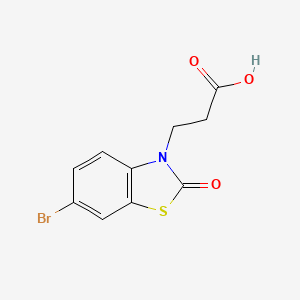
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Descripción general
Descripción
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C10H8BrNO3S and its molecular weight is 302.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(6-Bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies.
- Molecular Formula: C₁₀H₈BrNO₃S
- CAS Number: 1192805-99-4
- Molecular Weight: 288.14 g/mol
- Structure: Contains a benzothiazole moiety, which is known for its diverse biological activities.
Antioxidant Properties
Benzothiazole derivatives have been studied for their antioxidant capabilities. The compound's structure suggests it may interact with oxidative stress pathways, potentially modulating the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress. Inhibition of the Nrf2-Keap1 interaction has been linked to various therapeutic applications, including treatments for metabolic and autoimmune disorders .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzothiazole compounds, demonstrating their effectiveness against a range of bacterial strains. The presence of the bromo substituent in this compound may enhance its activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Potential
There is emerging evidence suggesting that compounds with benzothiazole structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells. Specific studies have shown that modifications in the benzothiazole ring can lead to increased cytotoxicity against various cancer cell lines .
Case Studies
- Antioxidant Activity Evaluation : A study investigated the antioxidant activity of several benzothiazole derivatives, including this compound. Results indicated significant inhibition of reactive oxygen species (ROS) production in cultured cells, suggesting a protective effect against oxidative damage.
- Antimicrobial Testing : In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a lead compound in antimicrobial drug development .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Benzothiazole Ring : Using 2-aminobenzenethiol and appropriate aldehydes under acidic conditions.
- Bromination : Introduction of the bromine atom at the 6-position using brominating agents.
- Carboxylic Acid Formation : Alkylation with propanoic acid derivatives to yield the final product.
Propiedades
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAISFNQNSIVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=O)N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















